molecular formula C42H46O12 B132492 Neoarctin B CAS No. 155969-67-8

Neoarctin B

Cat. No. B132492
M. Wt: 742.8 g/mol
InChI Key: TYEFCPJCPSRVMT-DSOCELCXSA-N
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Description

Neoarctin B is a natural product of Arctium, Asteraceae . It is a new lignan that was isolated from the seeds of Arctium lappa L .


Synthesis Analysis

The structure of Neoarctin B has been elucidated on the basis of spectral (UV, IR, 1H-NMR, 13C-NMR, DEPT, 2D-NMR and MS) analysis . It was one of the six compounds isolated from the seeds of Arctium lappa L .


Molecular Structure Analysis

Neoarctin B has a molecular formula of C42H46O12 . It contains a total of 105 bonds, including 59 non-H bonds, 26 multiple bonds, 15 rotatable bonds, 2 double bonds, 24 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 aliphatic esters, 2 aromatic hydroxyls, and 6 aromatic ethers .

Scientific Research Applications

Chemical Composition and Isolation

Neoarctin B is a lignan isolated from the seeds of Arctium lappa L. It was identified alongside other compounds such as daucosterol, arctigenin, arctiin, matairesinol, and lappaol F. The structure of neoarctin B was elucidated through spectral analysis methods like UV, IR, 1H-NMR, 13C-NMR, DEPT, 2D-NMR, and MS (Wang & Yang, 1993).

Role in Complement Activation

Research has explored the role of complement activation pathways in various conditions. For instance, a study on laser-induced choroidal neovascularization (CNV) in mice found that blocking the classical and alternative pathways of complement activation affected the development of CNV, with a significant role noted for the alternative pathway and its components like factor B (Bora et al., 2006). Although this study does not directly involve neoarctin B, it provides context on the types of pathways and mechanisms that could potentially intersect with neoarctin B's role in immune response.

Apoptosis Induction in Tumor Cells

A study on Bothrops leucurus venom lectin (BlL) investigated its anti-tumor potential, focusing on its cytotoxicity and hemolysis activity. The results showed that BlL had a cytotoxic effect on tumor cell lines and induced apoptosis, which is an important mechanism in cancer therapy (Nunes et al., 2012). This research contributes to the understanding of apoptosis mechanisms, which could be relevant in the context of neoarctin B's potential effects on tumor cells.

Safety And Hazards

According to the Material Safety Data Sheet, Neoarctin B is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(3R,4R)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H46O12/c1-47-33-15-23(11-27-21-53-41(45)31(27)13-25-17-35(49-3)39(43)36(18-25)50-4)7-9-29(33)30-10-8-24(16-34(30)48-2)12-28-22-54-42(46)32(28)14-26-19-37(51-5)40(44)38(20-26)52-6/h7-10,15-20,27-28,31-32,43-44H,11-14,21-22H2,1-6H3/t27-,28-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFCPJCPSRVMT-DSOCELCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)CC5COC(=O)C5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)C[C@H]5COC(=O)[C@@H]5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166002
Record name Neoarctin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoarctin B

CAS RN

155969-67-8
Record name Neoarctin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155969678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoarctin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOARCTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224E4X4191
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
HY Wang, JS Yang - Yao xue xue bao= Acta pharmaceutica Sinica, 1993 - europepmc.org
… One of them is a new lignan named neoarctin B(VI). The structure has been elucidated on the basis of spectral (UV, IR, 1H-NMR, 13C-NMR, DEPT, 2D-NMR and MS) analysis. The …
Number of citations: 74 europepmc.org
M Miyazawa, N Yagi, K Taguchi - Journal of Oleo Science, 2005 - jstage.jst.go.jp
… of potentially useful chemical compounds that include lappaphen A, lappaphen B (6), lappanol F and H (7), arctinone A, arctinone B (8), arctic acid (9), neoarctin A (10) and neoarctin B (…
Number of citations: 66 www.jstage.jst.go.jp
S Lin, T Chung, C Lin, TH Ueng, Y Lin… - The American journal …, 2000 - World Scientific
… One of them is a new lignan named neoarctin B. The other five compounds were identified as daucosterol, arctigenin, arctiin, matairesinol and lappaol F (Wang et al., 1993). …
Number of citations: 137 www.worldscientific.com
N Kamkaen, Y Matsuki, C Ichino, H Kiyohara… - Thai Pharm Health …, 2006 - Citeseer
Three lignan compounds namely 3’-demethyl arctigenin (compound 1), arctigenin (compound 2) and arctigenin glucoside (compound 3) were isolated from dried seeds of Arctium …
Number of citations: 11 citeseerx.ist.psu.edu
AF El-Kott, MM Bin-Meferij - Current therapeutic research, 2015 - Elsevier
… One of them is a new lignan called neoarctin B. The other 5 components were identified as lappaol F, arctiin, arctigenin, matairesinol, and daucosterol. In traditional Chinese medicine …
Number of citations: 38 www.sciencedirect.com
M Li, ZY Huang, SS Cui, HJ Li, FX Zhang - New Journal of Chemistry, 2022 - pubs.rsc.org
… In addition, to neoarctin A, the other two compounds in the database had the same formula as C 42 H 46 O 12 , including diarctigenin and neoarctin B. Peak 114, under the positive ion …
Number of citations: 0 pubs.rsc.org
A Kaur, TG Singh, S Dhiman, S Arora, R Babbar - Plant Arch, 2020 - plantarchives.org
… The roots are rich in lignans as well as essential oils such as daucosterol, lappaol F, neoarctin B, neoarctin B, etc. This Chinese plant is evidence of its use in the pre-historic times in …
Number of citations: 24 www.plantarchives.org
M Salama, SG Salama - Pyrex Journal of Plant and Agricultural Research, 2016 - Citeseer
… One of them is a new lignan named neoarctin B. The structure has been elucidated on the basis of spectral analysis. The other five compounds were identified as daucosterol (I), …
Number of citations: 6 citeseerx.ist.psu.edu
N Zhu, J Hou, N Yang - Scientific Reports, 2021 - nature.com
… , flavone der., dauricine, caffeic acid, beta-sitosteral-3-o-beta-d-xylopyranoside, andrographidine F_qt, andrographidne E, andrographidine D, andrographidine B, and neoarctin B were …
Number of citations: 16 www.nature.com
AF El-kott, MM Bin-Meferij - 2015 - cyberleninka.org
… One of them is a new lignan called neoarctin B. The other five components were identified as lappaol F, arctiin, arctigenin, matairesinol and daucosterol 23. In traditional medicine of …
Number of citations: 0 cyberleninka.org

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